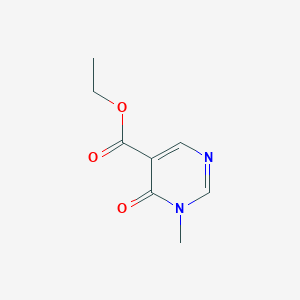

Ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Description

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

ethyl 1-methyl-6-oxopyrimidine-5-carboxylate |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-9-5-10(2)7(6)11/h4-5H,3H2,1-2H3 |

InChI Key |

ZLFBSTWUJCCUOP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=CN(C1=O)C |

Origin of Product |

United States |

Preparation Methods

Modified Biginelli Reaction with N-Methylurea

A key modification involves substituting urea with N-methylurea to introduce the methyl group at the pyrimidine’s 1-position. For example:

- Reactants : Ethyl acetoacetate, N-methylurea, and formaldehyde (as the aldehyde component).

- Conditions : Reflux in ethanol with hydrochloric acid (HCl) as a catalyst.

- Mechanism : The β-keto ester undergoes keto-enol tautomerism, reacting with the aldehyde to form an intermediate that cyclizes with N-methylurea, yielding the pyrimidine core.

This method achieves moderate yields (50–60%) but requires optimization to suppress side products like uncyclized intermediates.

Post-Cyclization Alkylation Strategies

When direct cyclocondensation fails to introduce the 1-methyl group, post-synthetic alkylation is employed. This two-step process involves synthesizing the pyrimidine core followed by N-methylation.

N-Methylation Using Dimethyl Sulfate

- Step 1 : Synthesize the unmethylated pyrimidine (e.g., ethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylate) via cyclocondensation of ethyl acetoacetate, urea, and formaldehyde.

- Step 2 : Treat the product with dimethyl sulfate in ethanol under reflux to methylate the nitrogen at the 1-position.

Solvent and Catalyst Optimization

Reaction efficiency heavily depends on solvent polarity and catalyst selection.

Solvent Systems

Catalysts

- HCl vs. Lewis Acids : HCl is standard for cyclocondensation, but BF₃·Et₂O increases yields by stabilizing intermediates.

- Pyridine : Used in esterification steps to scavenge HCl, preventing side reactions.

Comparative Analysis of Synthetic Routes

| Method | Reactants | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Modified Biginelli | N-methylurea, ethyl acetoacetate | HCl/EtOH, reflux | 50–60% | One-pot synthesis | Low yield due to side reactions |

| Post-Alkylation | Unmethylated pyrimidine, (CH₃)₂SO₄ | EtOH, reflux | 60–70% | High regioselectivity | Requires purification steps |

| Esterification | Carboxylic acid derivative, EtOH | H₂SO₄, reflux | 70–80% | High purity | Multi-step process |

Challenges and Optimization Strategies

Byproduct Formation

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The ethoxycarbonyl group undergoes nucleophilic substitution under basic or acidic conditions. Common transformations include:

-

Hydrolysis to Carboxylic Acid :

Treatment with aqueous NaOH (1–2 M) at reflux converts the ester to the corresponding carboxylic acid. For example, LiOH-mediated saponification at 60°C for 4 hours yields 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid with >90% efficiency . -

Amidation Reactions :

Reaction with primary or secondary amines (e.g., benzylamine) in ethanol under reflux for 12 hours produces carboxamide derivatives. These derivatives are critical intermediates in medicinal chemistry .

Functionalization at the Pyrimidine Ring

The pyrimidine ring participates in electrophilic and cycloaddition reactions:

-

Hydrazine Addition :

Reacting with hydrazine hydrate in ethanol generates 2-hydrazinyl-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile , a precursor for hydrazone derivatives . -

Condensation with Aldehydes :

Treatment with benzaldehyde and acetic acid in ethanol yields Schiff base derivatives (e.g., (E)-2-(2-benzylidenehydrazineyl)-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile ) .

Alkylation and Acylation

The N-methyl group and ring nitrogen atoms can undergo alkylation or acylation:

-

N-Alkylation :

Reaction with methyl iodide and K₂CO₃ in DMF at 80°C installs additional methyl groups, enhancing lipophilicity . -

Acylation :

Acetyl chloride in acetic acid introduces acetyl functionalities at the hydrazineyl position .

Reduction and Oxidation

The keto group at position 6 is redox-active:

-

Reduction :

Sodium borohydride (NaBH₄) in methanol reduces the keto group to a secondary alcohol, forming 1-methyl-6-hydroxy-1,6-dihydropyrimidine-5-carboxylate . -

Oxidation :

Strong oxidants like KMnO₄ convert the alcohol back to the ketone or further oxidize ester groups.

Cyclization Reactions

The compound serves as a scaffold for synthesizing fused heterocycles. For example:

-

Thiophene Ring Formation :

Cyclocondensation with thiophene-2-carbaldehyde under acidic conditions generates tricyclic derivatives with enhanced bioactivity .

Key Mechanistic Insights

Scientific Research Applications

Ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in neuroinflammation . Additionally, the compound can inhibit matrix metalloproteinases by binding to their active sites, thereby preventing the degradation of extracellular matrix proteins .

Comparison with Similar Compounds

Key Observations :

- Position 1 : Methyl or phenyl substituents influence steric hindrance and electronic effects. The 1-methyl group in the target compound may enhance metabolic stability compared to phenyl derivatives .

- Position 6 : Thioxo analogs (e.g., ) exhibit altered hydrogen-bonding capabilities compared to oxo derivatives, impacting solubility and crystal packing .

Physicochemical and Spectral Properties

The table below compares experimental data for selected analogs:

Notes:

- The target compound’s spectral profile is expected to resemble ethyl 6-oxo derivatives, with characteristic peaks for the ester (–COOEt, δ ~4.26 ppm) and aromatic protons .

- Higher synthetic yields (e.g., 78% in ) are achieved via optimized one-pot reactions, whereas multi-step syntheses yield ≤50% .

Q & A

Q. How are structural contradictions resolved between computational models and experimental data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.